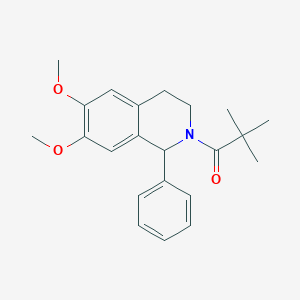
2-(2,2-Dimethylpropanoyl)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dimethylpropanoyl)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is also known as DMTQ and has been synthesized using various methods.
Mécanisme D'action
DMTQ's mechanism of action involves its ability to inhibit the activity of monoamine oxidase, which leads to increased levels of dopamine and serotonin in the brain. This, in turn, results in neuroprotective effects and improved cognitive function.
Biochemical and Physiological Effects:
DMTQ has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and improved cognitive function. DMTQ has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMTQ in lab experiments is its ability to inhibit the activity of monoamine oxidase, which can be useful in studying the role of dopamine and serotonin in various neurological disorders. However, one limitation is that DMTQ is not widely available and can be expensive to synthesize.
Orientations Futures
There are several future directions for DMTQ research, including investigating its potential as a treatment for neurological disorders, exploring its mechanism of action in more detail, and developing more efficient synthesis methods. Additionally, further studies are needed to determine the optimal dosage and potential side effects of DMTQ.
Conclusion:
In conclusion, 2-(2,2-Dimethylpropanoyl)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has potential applications in medicinal chemistry. Its ability to inhibit the activity of monoamine oxidase and its neuroprotective effects make it a promising candidate for the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action and potential side effects of DMTQ.
Méthodes De Synthèse
DMTQ can be synthesized using different methods, including the Pictet-Spengler reaction and the Mannich reaction. The Pictet-Spengler reaction involves the reaction of an aldehyde or ketone with an amine to form a tetrahydroisoquinoline ring. The Mannich reaction involves the reaction of an aldehyde or ketone with an amine and formaldehyde to form a β-amino alcohol, which can be further converted to DMTQ.
Applications De Recherche Scientifique
DMTQ has potential applications in medicinal chemistry, particularly in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. DMTQ has been shown to have neuroprotective effects and can inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine and serotonin.
Propriétés
Nom du produit |
2-(2,2-Dimethylpropanoyl)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline |
|---|---|
Formule moléculaire |
C22H27NO3 |
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
1-(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C22H27NO3/c1-22(2,3)21(24)23-12-11-16-13-18(25-4)19(26-5)14-17(16)20(23)15-9-7-6-8-10-15/h6-10,13-14,20H,11-12H2,1-5H3 |
Clé InChI |
WSGOBLUCUWLGMN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)N1CCC2=CC(=C(C=C2C1C3=CC=CC=C3)OC)OC |
SMILES canonique |
CC(C)(C)C(=O)N1CCC2=CC(=C(C=C2C1C3=CC=CC=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4,6-Dimethylpyrimidin-2-yl)amino]propan-1-ol](/img/structure/B256411.png)
![N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]butanamide](/img/structure/B256413.png)
![1-(3,4-Dimethoxyphenyl)-6,7-dimethyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B256414.png)
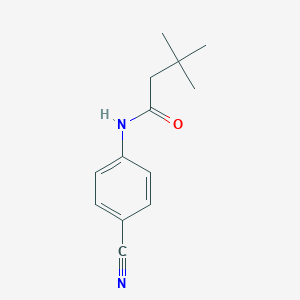
![8,8-dimethyl-2-propylsulfanyl-5-thiophen-2-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B256429.png)
![4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B256430.png)
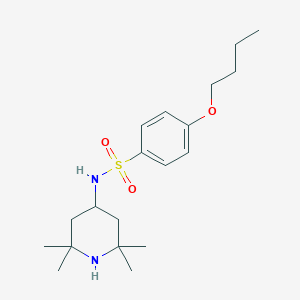
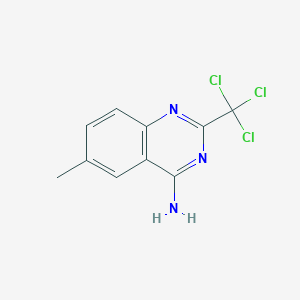
![2-[(4-Bromophenoxy)methyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B256435.png)
![5-{[3-(Dimethylamino)propyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B256437.png)
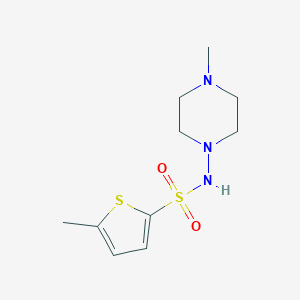
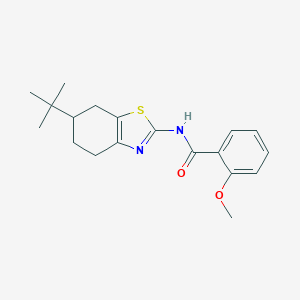
![5-(2,5-dimethoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B256451.png)
![3-fluoro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B256452.png)